![molecular formula C14H10ClNO3 B583139 8-Chloro-3-methoxy-5H-benzo[b][1,4]benzoxazepin-6-one CAS No. 1797131-66-8](/img/structure/B583139.png)
8-Chloro-3-methoxy-5H-benzo[b][1,4]benzoxazepin-6-one
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a convenient one-pot two-step strategy for the synthesis of the novel tricyclic system 9-chloro-4-methyl-6,11-dihydro-5H-benzo[b]pyrimido[4,5-e][1,4]diazepine was synthesized through the heterocyclization reaction of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine with 4-chloro-o-phenylenediamine under basic conditions .Molecular Structure Analysis
The molecular structure of 8-Chloro-3-methoxy-5H-benzo[b][1,4]benzoxazepin-6-one is characterized by a benzoxazepin ring, which is a seven-membered heterocyclic compound containing nitrogen and oxygen . This structure is a key component of many pharmacologically active compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds typically involve a heterocyclization reaction followed by various treatments with secondary amines . The reaction conditions often involve the use of basic conditions and solvents such as dimethyl sulphoxide .Scientific Research Applications
Synthesis of Dibenzo[b,f][1,4]oxazepin-11-amines and Quinazolinimines
This compound is used in the base-promoted synthesis of dibenzo[b,f][1,4]oxazepin-11-amines and quinazolinimines . The synthesis starts from commercially available 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol, achieving good to excellent yields of the corresponding heterocycles .
Organic Light-Emitting Diodes (OLEDs)
The compound is used in the development of novel host materials for highly efficient green and red organic light-emitting diodes . These host materials show excellent thermal stability and high triplet energy levels, making them suitable for green and red OLEDs .
Divergent Synthesis of Pyrimidine and Dibenzo[b,f][1,4]oxazepine Derivatives
The compound is used in an efficient and regioselective method for the divergent synthesis of pyrimidine and dibenzo[b,f][1,4]oxazepine derivatives . The selectivity can be rationally tuned via the judicious choice of reaction solvents .
Synthesis of Substituted Benzo[b][1,4]oxazepine Derivatives
The compound is used in a novel synthetic method for accessing benzo[b][1,4]oxazepines . This method involves the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C .
Biological Study of Substituted 8-Chloro-5-Methoxy/8-Chloro-4H-1,4-Benzothiazines
The compound is used in the synthesis and biological study of substituted 8-chloro-5-methoxy/8-chloro-4H-1,4-benzothiazines . These compounds have been examined for antimicrobial and anthelmintic activity .
Antioxidant Properties
The compound has been assessed for its antioxidant properties . The assessment was done using two different in vitro methods, namely, DPPH radical scavenging activity and ABTS radical scavenging activity .
Future Directions
The future directions for research on 8-Chloro-3-methoxy-5H-benzo[b][1,4]benzoxazepin-6-one could involve further exploration of its potential pharmacological activities, given its structural similarity to other pharmacologically active compounds . Additionally, further studies could be conducted to explore its synthesis, chemical reactions, and physical and chemical properties.
Mechanism of Action
For example, Oxcarbazepine, a dibenzoxazepine derivative, has been shown to exert antiepileptic activity by blocking voltage-dependent sodium channels in the brain .
The pharmacokinetics of dibenzoxazepines can vary depending on the specific compound. For instance, Oxcarbazepine is rapidly reduced by cytosolic enzymes in the liver to its active metabolite, which is responsible for the drug’s pharmacological effect .
properties
IUPAC Name |
8-chloro-3-methoxy-5H-benzo[b][1,4]benzoxazepin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3/c1-18-9-3-5-13-11(7-9)16-14(17)10-6-8(15)2-4-12(10)19-13/h2-7H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFXAMGBKDTXTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC3=C(C=C(C=C3)Cl)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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